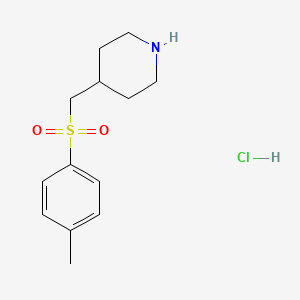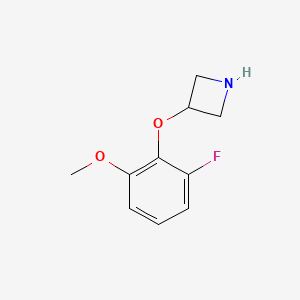
3-(2-Fluoro-6-methoxyphenoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-6-methoxyphenoxy)azetidine is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phenoxy group substituted with fluorine and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-methoxyphenoxy)azetidine typically involves the formation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane . This reaction is carried out under Schotten-Baumann conditions, which involve the use of sodium hydroxide as a base. The reaction is optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The key steps include the synthesis of the alkylating agent from commercially available starting materials and the subsequent formation of the azetidine ring. The process is optimized to minimize the use of protecting groups and to maximize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-methoxyphenoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound include substituted azetidines, amines, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-(2-Fluoro-6-methoxyphenoxy)azetidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-methoxyphenoxy)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Fluoro-6-methoxyphenoxy)azetidine include other azetidine derivatives and phenoxy-substituted compounds. Some examples are:
- 3-(2-Fluorophenoxy)azetidine
- 3-(2-Methoxyphenoxy)azetidine
- 3-(2-Chlorophenoxy)azetidine
Uniqueness
What sets this compound apart from similar compounds is the presence of both fluorine and methoxy substituents on the phenoxy group. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-(2-fluoro-6-methoxyphenoxy)azetidine |
InChI |
InChI=1S/C10H12FNO2/c1-13-9-4-2-3-8(11)10(9)14-7-5-12-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
JWXLWPORKMBMRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



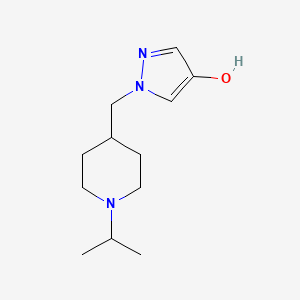

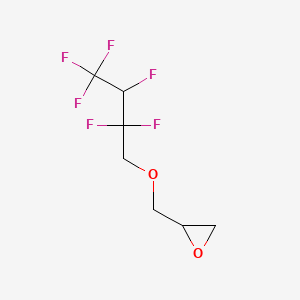
![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)

![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)


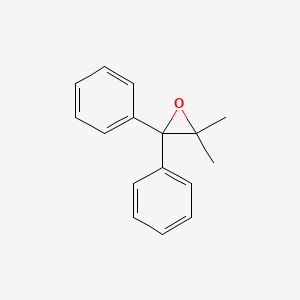

![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)
